molecular formula C7H7Br2NOS B2739425 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide CAS No. 1004784-47-7

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide

Cat. No.: B2739425
CAS No.: 1004784-47-7
M. Wt: 313.01
InChI Key: KJWLETMBIYLAAH-UHFFFAOYSA-N
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Description

2,5-Dibromo-N,N-dimethylthiophene-3-carboxamide is a brominated thiophene derivative featuring a carboxamide group substituted with dimethylamine. Brominated aromatic systems, such as those highlighted in the evidence, often exhibit unique reactivity and biological activity due to the electron-withdrawing effects of bromine substituents .

Properties

IUPAC Name

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWLETMBIYLAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide typically involves the bromination of N,N-dimethylthiophene-3-carboxamide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of dimethylformamide (DMF) as the solvent. The reaction is carried out at room temperature for approximately 12 hours, followed by recrystallization using dichloromethane and methanol to obtain the final product with a high yield .

Chemical Reactions Analysis

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atoms and the thiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

  • Thiophene backbone : Unlike benzene or cyclohexene rings in other brominated analogs, the thiophene core introduces sulfur-based aromaticity, influencing electronic properties and reactivity.
  • Bromine substitution : Bromine atoms at positions 2 and 5 on the thiophene ring contrast with brominated tyrosine derivatives (e.g., 3,5-dibromo-N,N,O,O-tetramethyltyraminium), where bromines occupy meta positions on a benzene ring .
Table 1: Structural and Functional Comparison
Compound Core Structure Bromine Positions Amide Substituents Notable Features
2,5-Dibromo-N,N-dimethylthiophene-3-carboxamide Thiophene 2,5 N,N-dimethyl Sulfur aromaticity, compact structure
2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene 1 (on cyclohexene) N-phenyl Non-aromatic, strained ring system
3,5-Dibromo-N,N,O,O-tetramethyltyraminium Benzene 3,5 N,N,O,O-tetramethyl Polar quaternary ammonium group

Biological Activity

2,5-Dibromo-N,N-dimethylthiophene-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and its mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with bromine atoms and a carboxamide group, which is crucial for its biological activity. The presence of the bromine atoms may enhance the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, research indicates that compounds similar to 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide can act as selective topoisomerase II inhibitors, which are essential targets in cancer therapy.

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing cell cycle arrest at the G1 phase. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast, colon, lung, and prostate cancers .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
2,5-Dibromo-N,N-dimethylthiophene-3-carboxamideMCF-7 (breast)5.0Topoisomerase II inhibition
Similar Derivative 1HCT116 (colon)4.5Induction of ROS
Similar Derivative 2A549 (lung)6.0Apoptosis induction

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives has also been explored. Compounds containing thiophene rings have shown promising activity against various bacterial strains.

  • Research Findings : Studies have reported that certain thiophene-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances their efficacy by increasing membrane permeability or disrupting bacterial metabolic processes .

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
2,5-Dibromo-N,N-dimethylthiophene-3-carboxamideStaphylococcus aureus32 µg/mL
Similar Derivative 1Escherichia coli16 µg/mL
Similar Derivative 2Pseudomonas aeruginosa64 µg/mL

Case Studies

Several case studies highlight the biological activities of thiophene derivatives:

  • Case Study on Anticancer Effects : A study investigated a series of thiophene derivatives for their ability to inhibit topoisomerase II. The results indicated that specific modifications to the thiophene structure significantly enhanced anticancer activity, with some compounds showing lower IC50 values than standard chemotherapeutics like etoposide .
  • Case Study on Antimicrobial Efficacy : Another study focused on the synthesis and evaluation of various thiophene derivatives against pathogenic bacteria. The findings suggested that structural variations influenced their antimicrobial potency, with certain derivatives outperforming traditional antibiotics .

Q & A

Q. Q1. What are the recommended synthetic routes for 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via bromination of N,N-dimethylthiophene-3-carboxamide using brominating agents (e.g., NBS or Br₂ in controlled conditions). A key step involves lithiation with n-BuLi at low temperatures (-40°C) to direct regioselective bromination at the 2- and 5-positions of the thiophene ring . Purity optimization includes recrystallization from hexane or dichloromethane and chromatographic techniques (e.g., silica gel column). Reaction progress should be monitored via TLC, and intermediates validated by 1^1H NMR .

Q. Q2. Which analytical techniques are critical for characterizing 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm bromine substitution patterns and carboxamide integrity. For example, downfield shifts in aromatic protons (δ 7.6–7.7 ppm) indicate bromine’s electron-withdrawing effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 327.90 for C₇H₇Br₂NOS).
  • X-ray Crystallography : Resolve crystal packing and Br⋯Br interactions (3.4–3.6 Å), as seen in analogous dibromo-dihydrofuran structures .

Advanced Research Questions

Q. Q3. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The 2,5-dibromo substitution activates the thiophene ring toward Suzuki-Miyaura or Stille couplings. Bromine’s electron-withdrawing nature lowers the LUMO energy, facilitating oxidative addition with Pd(0) catalysts. Competitive reactivity at the 2- vs. 5-position can be assessed computationally (DFT studies) or via Hammett parameters . For example, coupling at the 2-position may dominate due to steric accessibility, as observed in similar thiophene derivatives .

Q. Q4. What crystallographic insights explain the solid-state stability of 2,5-dibromo-N,N-dimethylthiophene-3-carboxamide?

Methodological Answer: Single-crystal X-ray diffraction reveals intermolecular interactions:

  • C–H⋯O Hydrogen Bonds : Between the carboxamide carbonyl and adjacent methyl groups (distance ~2.8 Å).
  • Br⋯Br Contacts : Type II halogen bonds (3.3–3.5 Å) contribute to lattice stability, analogous to 3,4-dibromo-2,5-dihydrofuran structures .
  • Torsional Angles : The thiophene ring’s planarity (dihedral angle <5°) minimizes steric strain. Data collection at 100 K improves resolution .

Q. Q5. How can contradictions in synthetic yields be resolved when scaling up reactions?

Methodological Answer: Yield discrepancies often arise from temperature gradients or incomplete lithiation. Solutions include:

  • Flow Chemistry : Ensures consistent mixing and temperature control during bromination .
  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., lithiated species at 450 cm1^{-1}) .
  • DoE (Design of Experiments) : Optimize solvent (THF vs. DMF) and stoichiometry (1.1–1.3 eq Br₂) via factorial design .

Q. Q6. What biological activities are predicted for this compound, and how can its interactions be studied?

Methodological Answer: Derivatives of N,N-dimethylthiophene carboxamides show antimicrobial and anticancer potential. For this compound:

  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. The carboxamide and bromine groups may form hydrogen bonds and hydrophobic contacts .
  • In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to control compounds like cisplatin .

Methodological Contradictions and Resolutions

Q. Q7. Why do some studies report conflicting regioselectivity in bromination reactions?

Methodological Answer: Contradictions arise from solvent polarity and directing groups. For example:

  • Polar Solvents (DMF) : Favor electrophilic bromination at the 5-position due to solvation effects.
  • Nonpolar Solvents (THF) : Promote lithiation-directed bromination at the 2-position .
    Resolution requires standardized reaction conditions (solvent, temperature) and verification via 1^1H NMR peak assignments .

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